Methyl 6-chloro-5-methoxypyrazine-2-carboxylate
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Overview
Description
Methyl 6-chloro-5-methoxypyrazine-2-carboxylate: is a chemical compound with the molecular formula C7H7ClN2O3 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-5-methoxypyrazine-2-carboxylate typically involves the reaction of 6-chloro-5-methoxypyrazine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloro-5-methoxypyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Amino derivatives of pyrazine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-chloro-5-methoxypyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-5-methoxypyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
- Methyl 5-chloro-6-methylpyrazine-2-carboxylate
- Methyl 5-methoxypyrazine-2-carboxylate
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
Comparison: Methyl 6-chloro-5-methoxypyrazine-2-carboxylate is unique due to the presence of both chlorine and methoxy groups on the pyrazine ring. This combination of substituents can influence its reactivity and biological activity, making it distinct from other similar compounds. For instance, the presence of a methoxy group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Biological Activity
Methyl 6-chloro-5-methoxypyrazine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C7H8ClN3O3 and a molecular weight of approximately 217.61 g/mol. The compound features a pyrazine ring substituted with a chlorine atom and a methoxy group, contributing to its unique chemical properties. Its melting point ranges from 255-257 °C, with a predicted boiling point of approximately 367.1 °C.
Property | Value |
---|---|
Molecular Formula | C7H8ClN3O3 |
Molecular Weight | 217.61 g/mol |
Melting Point | 255-257 °C |
Boiling Point | ~367.1 °C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The presence of the chlorine atom enhances lipophilicity, facilitating membrane penetration, while the methoxy group may influence solubility and reactivity in various environments.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. It has been investigated for its effectiveness against both gram-positive and gram-negative bacteria, exhibiting significant inhibitory effects on extended-spectrum beta-lactamase (ESBL) producing strains . The mode of action involves suppression of cell wall synthesis, leading to bacterial cell death.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound:
- Tested Pathogens : Included strains such as Escherichia coli and Staphylococcus aureus.
- Results : Showed effective inhibition at concentrations as low as 50 µg/mL, with inhibition rates exceeding 70% against selected strains .
Anticancer Activity
This compound has also been evaluated for its antiproliferative effects against various cancer cell lines. Preliminary findings suggest that it exhibits moderate activity against several types of cancer cells.
Comparative Analysis with Other Compounds
The following table summarizes the antiproliferative activities of this compound compared to established anticancer agents:
Compound | IC50 (µM) | Activity |
---|---|---|
This compound | ~20 | Moderate antiproliferative |
Doxorubicin | ~0.5 | Strong antiproliferative |
Etoposide | ~1.0 | Strong antiproliferative |
Properties
Molecular Formula |
C7H7ClN2O3 |
---|---|
Molecular Weight |
202.59 g/mol |
IUPAC Name |
methyl 6-chloro-5-methoxypyrazine-2-carboxylate |
InChI |
InChI=1S/C7H7ClN2O3/c1-12-6-5(8)10-4(3-9-6)7(11)13-2/h3H,1-2H3 |
InChI Key |
LKKPVRFQKHGDJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(N=C1Cl)C(=O)OC |
Origin of Product |
United States |
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